2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
2alpha-hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate is a pentacyclic triterpenoid that is the diester obtained by the condensation of the hydroxy groups of 2alpha-hydroxymaprounic acid with p-hydroxybenzoic acid. Isolated from Maprounea africana, it exhibits inhibitory activity against HIV-1 reverse transcriptase. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a benzoate ester and a pentacyclic triterpenoid. It derives from a 4-hydroxybenzoic acid and a maprounic acid.
Brand Name:
Vulcanchem
CAS No.:
155510-78-4
VCID:
VC0120063
InChI:
InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31+,33+,34+,35+,41+,42-,43+,44-/m1/s1
SMILES:
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C
Molecular Formula:
C44H56O8
Molecular Weight:
712.9 g/mol
2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate
CAS No.: 155510-78-4
Main Products
VCID: VC0120063
Molecular Formula: C44H56O8
Molecular Weight: 712.9 g/mol
CAS No. | 155510-78-4 |
---|---|
Product Name | 2alpha-Hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate |
Molecular Formula | C44H56O8 |
Molecular Weight | 712.9 g/mol |
IUPAC Name | (4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C44H56O8/c1-39(2)22-23-44(38(49)50)21-18-32-41(5)19-16-31-40(3,4)35(52-37(48)27-10-14-29(46)15-11-27)30(51-36(47)26-8-12-28(45)13-9-26)24-43(31,7)33(41)17-20-42(32,6)34(44)25-39/h8-15,18,30-31,33-35,45-46H,16-17,19-25H2,1-7H3,(H,49,50)/t30-,31+,33+,34+,35+,41+,42-,43+,44-/m1/s1 |
Standard InChIKey | XPEVLOSUULAUFH-AHHVVZNJSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)C |
SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O)(C)C)C)C(=O)O)C |
Description | 2alpha-hydroxymaprounic acid 2,3-bis-p-hydroxybenzoate is a pentacyclic triterpenoid that is the diester obtained by the condensation of the hydroxy groups of 2alpha-hydroxymaprounic acid with p-hydroxybenzoic acid. Isolated from Maprounea africana, it exhibits inhibitory activity against HIV-1 reverse transcriptase. It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is a benzoate ester and a pentacyclic triterpenoid. It derives from a 4-hydroxybenzoic acid and a maprounic acid. |
Synonyms | 2-hydroxymaprounic acid 2,3-bis(4-hydroxybenzoate) bis(HOBz)-2-OHMAP |
PubChem Compound | 3081904 |
Last Modified | Nov 11 2021 |
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